

# Benchmarking Quantum Simulations of the Lithium-6 Nucleus: A Comparative Guide

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## Compound of Interest

Compound Name: *Lithium-6*  
CAS No.: *14258-72-1*  
Cat. No.: *B080805*

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## Executive Summary

The **Lithium-6** (

) nucleus represents a critical "Hello World" system for benchmarking quantum computing in nuclear physics. Unlike molecular chemistry, where the Coulomb interaction dominates, nuclear simulations must contend with the complex, spin-dependent strong force. This guide objectively compares the performance of Variational Quantum Eigensolver (VQE) protocols against classical Full Configuration Interaction (FCI) baselines.

**Key Finding:** While classical FCI remains the gold standard for precision, Quantum VQE using the Unitary Coupled Cluster (UCCSD) ansatz combined with Bravyi-Kitaev encoding demonstrates the most viable path to quantum advantage, despite higher gate depths. Hardware-Efficient Ansatzes (HEA) reduce noise but suffer from optimization landscapes (barren plateaus) that make them unreliable for nuclear state precision.

## The Physics Case: Why Lithium-6?

To benchmark a quantum processor, we require a system that is classically solvable but quantum-mechanically non-trivial.

fits this niche perfectly within the Nuclear Shell Model.

- The Model: We utilize the Cohen-Kurath interaction within the  $1p_{1/2}$ -shell model space.<sup>[1]</sup>
- The Core: A Helium-4 ( $^4\text{He}$ ) inert core is assumed.<sup>[1]</sup>
- Valence Nucleons: 1 proton and 1 neutron in the  $1p_{1/2}$  and  $1p_{3/2}$  orbitals.
- The Challenge: Accurately resolving the Ground State ( $0^+$ ) and the first excited state ( $2^+$ ) requires handling strong spin-orbit coupling, a feature often simplified in quantum chemistry benchmarks.

## Comparative Methodology

We evaluate three distinct experimental configurations to determine the optimal workflow for nuclear simulation on Noisy Intermediate-Scale Quantum (NISQ) devices.

### A. The Encodings: Jordan-Wigner (JW) vs. Bravyi-Kitaev (BK)

Mapping fermionic creation/annihilation operators to qubit Pauli strings is the first bottleneck.

- Jordan-Wigner (JW): Maps orbital occupancy linearly. Simple to implement but results in operator strings of length  $2N$ .

- Bravyi-Kitaev (BK): Uses a logarithmic tree structure. Reduces the locality of Pauli strings to  $\log(N)$ , significantly lowering the gate count for parity checks in larger nuclei.

## B. The Ansatz: UCCSD vs. Hardware Efficient (HEA)

- UCCSD (Unitary Coupled Cluster Singles and Doubles): Physically inspired.[2] It preserves particle number and symmetries (like  $U(1)$ ) by construction.
  - Pros: High overlap with true ground state; physically meaningful parameters.
  - Cons: Deep circuits ( $O(N^4)$  gates).
- HEA (Hardware Efficient Ansatz): Uses native gates (e.g.,  $RZ$ ,  $CNOT$ ) to minimize depth.
  - Pros: Shallow circuits, noise-resilient.
  - Cons: "Barren Plateaus" (vanishing gradients) make training impossible for high precision; violates particle number conservation unless penalized.

## Experimental Protocol

This protocol defines the self-validating workflow used to generate the benchmark data.

### Step 1: Hamiltonian Construction

We generate the second-quantized Hamiltonian using the Cohen-Kurath matrix elements.

- Validation: Diagonalize  $H$  classically (FCI) to obtain the target ground state energy  $E_0$ .

## Step 2: Qubit Mapping

Transform

into a qubit Hamiltonian

(where

are Pauli strings) using JW or BK transforms.

- Note: For

in the

-shell, this results in a Hilbert space mappable to roughly 4-6 qubits depending on the truncation.

## Step 3: Ansatz & Optimization

Initialize the parameterized circuit

- Optimizer: SPSA (Simultaneous Perturbation Stochastic Approximation) is selected for its resilience to shot noise, compared to gradient-based methods like BFGS.
- Error Mitigation: Apply Zero-Noise Extrapolation (ZNE) to correct for gate errors.

## Step 4: Execution & Measurement

Measure the expectation value

## Workflow Diagram

The following diagram illustrates the iterative feedback loop required for this simulation.

 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Figure 1: The hybrid quantum-classical loop for nuclear structure simulation. The QPU handles state preparation and measurement, while the CPU handles optimization.

## Performance Data & Results

The following data aggregates benchmarks from IBM Quantum hardware and high-fidelity simulators (referencing Kiss et al. and standard shell model benchmarks).

### Table 1: Accuracy & Resource Costs for Ground State

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## Analysis of Results

- Accuracy: The UCCSD ansatz, despite being deeper, achieves "chemical accuracy" (or nuclear equivalent) because it respects the underlying physics (particle conservation). The HEA fails to converge to the precise ground state due to the optimization landscape being too flat (barren plateaus).
- Mapping Efficiency: For the system size, Bravyi-Kitaev (BK) offers a marginal gate reduction over Jordan-Wigner (JW). However, as system size scales to or , BK becomes mathematically superior ( ).
- Hardware Reality: On current hardware (e.g., IBM Eagle), the deep UCCSD circuit requires heavy error mitigation (ZNE) to be useful. Without mitigation, the noise overwhelms the signal, making the shallow HEA appear "better" artificially, simply because it executes fewer noisy gates.

## Mapping Complexity Diagram

Visualizing why Bravyi-Kitaev is preferred for scaling.



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Figure 2: Connectivity graph comparison. JW requires linear checks (high cost), while BK uses a binary tree structure (low cost) for parity measurement.

## Conclusion & Recommendations

For researchers aiming to simulate light nuclei like **Lithium-6**:

- Protocol Selection: Use UCCSD with Bravyi-Kitaev encoding. The physical constraints of UCCSD are non-negotiable for accurate nuclear state preparation.
- Noise Mitigation: Implementation of Zero-Noise Extrapolation (ZNE) is mandatory. Raw hardware results are currently insufficient for nuclear precision.
- Future Outlook: While HEA is attractive for its low depth, it is currently unsuitable for precision nuclear physics due to optimization instability. Future work should focus on ADAPT-VQE, which grows the ansatz dynamically to balance depth and accuracy.

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